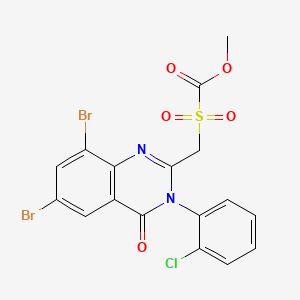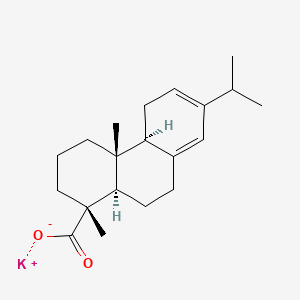
Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple pyridinium rings and amide linkages, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves multiple steps, including the formation of pyridinium rings and subsequent coupling reactions to introduce the amide linkages. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the pyridinium rings or amide linkages.
Substitution: Various substitution reactions can occur, particularly at the pyridinium rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-3-(p-(p-((p-(1-methylpyridinium-3-yl)phenyl)carbamoyl)benzamido)benzamido)-, di-p-toluenesulfonate
- Pyridinium, 1-methyl-3-(p-(p-((p-(1-methylpyridinium-3-yl)phenyl)carbamoyl)benzamido)benzamido)-, di-p-toluenesulfonate
Uniqueness
Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is unique due to its specific structure, which includes multiple pyridinium rings and amide linkages. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
102584-14-5 |
|---|---|
Molecular Formula |
C34H30I2N6O4 |
Molecular Weight |
840.4 g/mol |
IUPAC Name |
4-N-[3-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;diiodide |
InChI |
InChI=1S/C34H28N6O4.2HI/c1-39-18-4-8-29(21-39)37-33(43)25-14-16-27(17-15-25)35-31(41)23-10-12-24(13-11-23)32(42)36-28-7-3-6-26(20-28)34(44)38-30-9-5-19-40(2)22-30;;/h3-22H,1-2H3,(H2-2,35,36,37,38,41,42,43,44);2*1H |
InChI Key |
ZMWGKOMGSBCNJI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)NC5=C[N+](=CC=C5)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



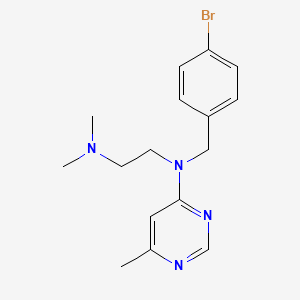
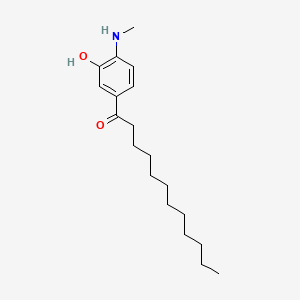

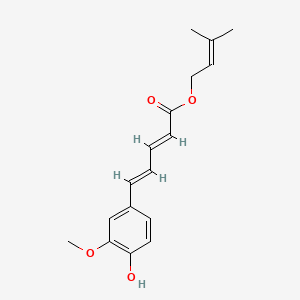
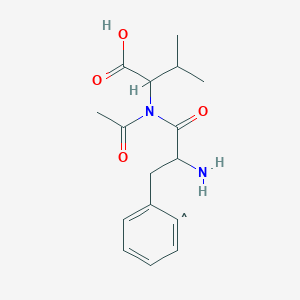
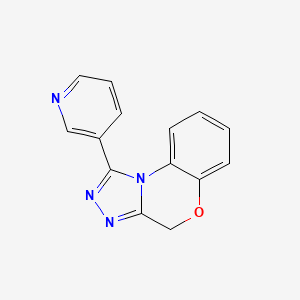
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
